Binding Affinity for Human CCR3 Receptor
A comprehensive search of primary research papers, patents, and authoritative databases (excluding restricted vendor sources) could not locate a direct, quantitative head-to-head comparison between this specific compound and a named close analog for CCR3 binding affinity. The foundational class literature establishes that 2-(benzothiazolylthio)acetamide derivatives can achieve nanomolar binding (e.g., compound 1b, IC50 2.3 nM [1]), but no published data confirms where this specific compound, with its unique benzylthio substitution, falls within that activity range.
| Evidence Dimension | Binding affinity (IC50) at human CCR3 receptor |
|---|---|
| Target Compound Data | No quantitative data found in permitted sources |
| Comparator Or Baseline | Class benchmark (Compound 1b): IC50 = 2.3 nM [1] |
| Quantified Difference | Cannot be calculated; target compound data is absent |
| Conditions | 125I-Eotaxin binding to human CCR3 receptors expressed in CHO cells (assay context from class benchmark study) |
Why This Matters
For a procurement decision, the absolute potency is a primary selection criterion; without this data, the compound's value relative to known benchmarks cannot be verified, making it suitable only for exploratory SAR studies where its activity is the unknown to be determined.
- [1] Naya, A., Kobayashi, K., Ishikawa, M., Ohwaki, K., Saeki, T., Noguchi, K., & Ohtake, N. (2001). Discovery of a novel CCR3 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 11(9), 1219-1223. View Source
